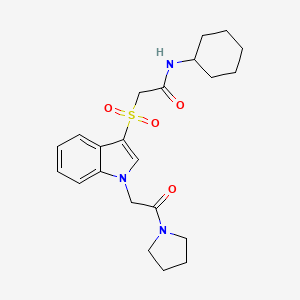

N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(23-17-8-2-1-3-9-17)16-30(28,29)20-14-25(19-11-5-4-10-18(19)20)15-22(27)24-12-6-7-13-24/h4-5,10-11,14,17H,1-3,6-9,12-13,15-16H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYQWMIIHOROAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS: 851717-41-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O2S2 |

| Molecular Weight | 401.54 g/mol |

| Purity | 98% |

This compound is believed to interact with various biological targets, including:

- Histone Methyltransferases (HMTs) : The compound may exhibit inhibitory effects on certain HMTs, which play crucial roles in epigenetic regulation and gene expression. Inhibition of HMTs can lead to alterations in chromatin structure and function, potentially affecting cell proliferation and survival .

- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values indicating potential efficacy against resistant strains such as MRSA .

Antimicrobial Efficacy

In vitro studies have demonstrated that N-cyclohexyl derivatives exhibit varying degrees of antimicrobial activity. For example:

| Compound Variant | MIC against S. aureus (µM) | MIC against E. coli (µM) |

|---|---|---|

| Variant A | 20 | 40 |

| Variant B | 30 | 50 |

These results indicate that while some variants demonstrate promising antibacterial activity, they generally have higher MIC values compared to established antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .

Case Studies

Several case studies have been reported that highlight the biological effects of N-cyclohexyl derivatives:

- Study on Myeloid Differentiation : A related compound was found to induce myeloid differentiation in primary human acute myeloid leukemia (AML) cells in vitro, suggesting potential therapeutic applications in cancer treatment .

- Drug Metabolism Studies : Research has shown that metabolism-guided drug design can enhance the efficacy of compounds like N-cyclohexyl derivatives by optimizing their pharmacokinetic properties through structural modifications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds with indole and sulfonamide moieties exhibit significant anticancer activities. N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has been investigated for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models. The mechanism of action involves the modulation of signaling pathways that are crucial for tumor growth and survival .

Neuroprotective Effects

The compound's pyrrolidine derivative suggests potential neuroprotective effects, particularly in conditions such as Alzheimer's disease. Studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme associated with neurodegeneration . The structural similarity of this compound to known neuroprotective agents warrants further investigation into its efficacy in neurodegenerative disorders.

Pharmacology

G Protein-Coupled Receptor Modulation

this compound may interact with G protein-coupled receptors (GPCRs), which are pivotal in various physiological processes. Compounds with similar structures have been shown to act as agonists or antagonists at specific GPCRs, influencing pathways related to pain, inflammation, and mood disorders .

Opioid Receptor Interaction

Given the increasing interest in non-fentanyl opioids, the compound's potential interaction with opioid receptors could be significant. Its structural components suggest it might bind effectively to these receptors, possibly leading to analgesic effects without the high risk of addiction associated with traditional opioids .

Synthetic Chemistry

Versatile Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, enabling the synthesis of a variety of biologically active molecules. Researchers have utilized similar sulfonamide derivatives as building blocks in the development of novel pharmaceuticals .

Alkylating Agent Potential

Similar compounds have demonstrated alkylating properties, making them useful in creating complex molecular architectures through reactions such as nucleophilic substitution. This application is particularly relevant in the synthesis of small molecule inhibitors targeting specific enzymes or receptors involved in disease pathology .

Case Studies

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SONH-) group is a key reactive site, enabling nucleophilic substitution and participation in cross-coupling reactions.

Nucleophilic Substitution

-

Alkylation/Arylation : The sulfonamide nitrogen can undergo alkylation or arylation in the presence of Pd catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos), as demonstrated in Pd-catalyzed C–N coupling reactions .

-

Hydrolysis : Under acidic or basic conditions, sulfonamides may hydrolyze to sulfonic acids, though this requires high temperatures (e.g., 80–120°C) .

Table 1: Sulfonamide Reactions in Analogous Compounds

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Alkylation | Pd(OAc), XPhos, KPO | N-Alkyl sulfonamide | |

| Intramolecular Cyclization | Pd/L-G3, 80°C | Fused heterocycles (e.g., carbazoles) |

Acetamide Hydrolysis

-

The acetamide group (-NHCO-) can hydrolyze to a carboxylic acid under acidic (HCl/HO) or basic (NaOH) conditions. For example, similar compounds undergo hydrolysis at 100°C to yield carboxylic acids .

Pyrrolidinyl Ketone Modifications

-

Reduction : The ketone (C=O) in the pyrrolidinyl side chain can be reduced to an alcohol using NaBH or LiAlH .

-

Enolate Formation : Under basic conditions (e.g., LDA), the ketone forms enolates for alkylation or aldol reactions .

Table 2: Stability of Amide and Ketone Groups

| Functional Group | Reactivity | Conditions | Source |

|---|---|---|---|

| Acetamide | Hydrolysis to carboxylic acid | 6M HCl, 100°C, 12h | |

| Pyrrolidinyl ketone | Reduction to alcohol | NaBH, MeOH, 0°C |

Indole Ring Reactivity

The indole core may participate in electrophilic substitution, though the electron-withdrawing sulfonyl group deactivates the ring.

Electrophilic Substitution

-

C3 Position : The sulfonyl group directs electrophiles to the C2 or C4 positions. For example, bromination (Br, FeBr) yields 2-bromo derivatives .

-

N1 Functionalization : The indole nitrogen (N1) can be alkylated further under basic conditions (e.g., KCO, DMF) .

Salt Formation

The pyrrolidinyl tertiary amine forms salts with acids (e.g., HCl, trifluoroacetic acid) to improve solubility, as seen in analogs like YGAMXVPHFHQYFH-GRTNUQQKSA-N .

Table 3: Salt Formation Examples

| Base Compound | Acid Used | Product Application | Source |

|---|---|---|---|

| Pyrrolidinyl-containing | HCl | Hydrochloride salts (oral) | |

| Sulfonamide derivatives | Trifluoroacetic acid | Improved bioavailability |

Pd-Catalyzed Cross-Coupling

The sulfonamide and acetamide groups can act as directing groups in Pd-catalyzed reactions:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-cyclohexyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (60–80°C for sulfonylation), solvent polarity (e.g., dichloromethane for indole functionalization), and stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride to indole intermediates). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Reaction progress should be monitored using thin-layer chromatography (TLC) and validated via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Analyze H NMR for indole proton signals (δ 7.2–8.1 ppm), sulfonyl group protons (δ 3.5–4.0 ppm), and cyclohexyl protons (δ 1.0–2.0 ppm).

- Mass Spectrometry : HRMS should match the molecular formula (exact mass: 468.19 g/mol).

- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (1650–1750 cm) and sulfonyl S=O bonds (1150–1250 cm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity ≥98% .

Q. What biological targets are plausible for this compound based on structural analogs?

- Methodological Answer : The indole-sulfonamide scaffold is associated with kinase inhibition (e.g., PI3K/AKT/mTOR pathway) and GPCR modulation. Pyrrolidine and cyclohexyl moieties may enhance blood-brain barrier penetration, suggesting neuropharmacological potential. Prioritize targets via molecular docking against Protein Data Bank (PDB) entries (e.g., 4L6T for indole-based kinase inhibitors) and validate with in vitro assays (e.g., enzymatic inhibition IC) .

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Substitute the cyclohexyl group with other alicyclic amines (e.g., piperidine) to assess steric effects.

- Functional Group Variation : Replace the pyrrolidin-1-yl moiety with azepane or morpholine to study electronic impacts.

- Biological Testing : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) and compare IC values. Use statistical tools (e.g., ANOVA) to identify significant SAR trends. Reference analogs in (e.g., 5-fluoroindole derivatives) for activity benchmarks .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Mitigate by:

- Standardizing Assays : Use identical protocols (e.g., CellTiter-Glo® for viability).

- Dose-Response Curves : Test 10-point dilution series (1 nM–100 µM) to calculate robust EC/IC.

- Orthogonal Validation : Confirm hits with alternative methods (e.g., Western blot for target protein downregulation) .

Q. What computational methods are suitable for predicting metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP ≈ 3.5), cytochrome P450 interactions, and hERG inhibition.

- Metabolic Sites : Identify labile positions (e.g., sulfonyl group hydrolysis) via MetaSite software.

- Toxicity Profiling : Run ProTox-II for hepatotoxicity and mutagenicity alerts. Compare results with structural analogs (e.g., pyridazine-based compounds in ) .

Q. What experimental strategies address poor aqueous solubility during formulation?

- Methodological Answer :

- Salt Formation : Screen with hydrochloric acid or sodium bicarbonate to improve solubility.

- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (100–200 nm size via dynamic light scattering).

- Co-Solvent Systems : Test PEG-400/water mixtures (up to 20% v/v) for in vivo compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.